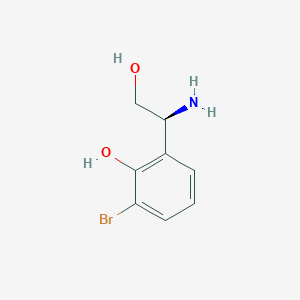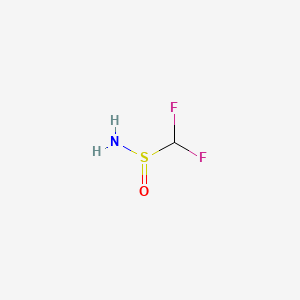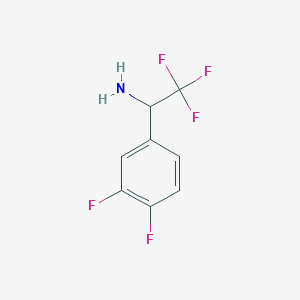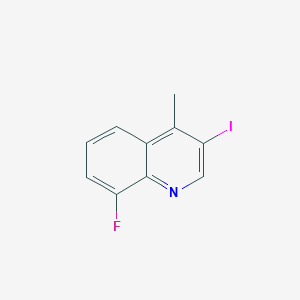
8-Fluoro-3-iodo-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-iodo-4-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method includes the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions and cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the use of boron reagents, is a widely applied method for the industrial synthesis of such compounds .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-3-iodo-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Aplicaciones Científicas De Investigación
8-Fluoro-3-iodo-4-methylquinoline has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and as a potential antibacterial and antiviral agent.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including antimalarial and antineoplastic treatments.
Industry: The compound finds applications in the development of liquid crystals and as a component in cyanine dyes.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3-iodo-4-methylquinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine enhances its ability to inhibit specific enzymes, while the iodine atom contributes to its unique reactivity. The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and leading to antibacterial, antiviral, and antineoplastic effects .
Comparación Con Compuestos Similares
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: Compared to these similar compounds, 8-Fluoro-3-iodo-4-methylquinoline stands out due to its unique combination of fluorine and iodine atoms, which enhance its biological activity and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H7FIN |
|---|---|
Peso molecular |
287.07 g/mol |
Nombre IUPAC |
8-fluoro-3-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-7-3-2-4-8(11)10(7)13-5-9(6)12/h2-5H,1H3 |
Clave InChI |
YKCSGLWMIGPKLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC=C1I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)

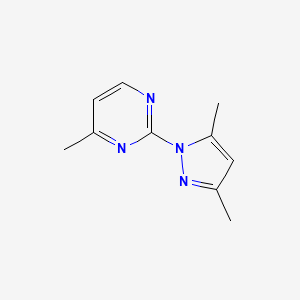
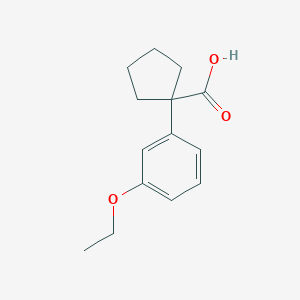
![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
![rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B13562166.png)
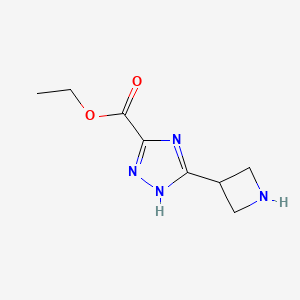

![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
